Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester
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Overview
Description
Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and several functional groups such as a trifluoromethyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester typically involves multiple steps, starting from readily available precursors One common method involves the reaction of benzeneacetic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and concentration of reactants. Catalysts and solvents are carefully chosen to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethyl ester group into a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-methylphenyl ester
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, α-amino-α-methyl-, methyl ester, (αS)-
Uniqueness
Compared to similar compounds, Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19F3N2O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)carbamoylamino]-2-phenylpropanoate |
InChI |
InChI=1S/C19H19F3N2O3/c1-3-27-16(25)18(19(20,21)22,14-7-5-4-6-8-14)24-17(26)23-15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H2,23,24,26) |
InChI Key |
CQWSFUJIQVUREB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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